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Compound of Interest

Compound Name: Ethyl 3-oxododecanoate

Cat. No.: B1274158

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and spectral properties of
Ethyl 3-oxododecanoate (CAS No. 67342-99-8), a long-chain [3-keto ester. Due to the limited
availability of experimentally determined data for this specific compound, this guide leverages
data from homologous compounds and established principles of organic chemistry to provide a
comprehensive set of predicted data and standardized experimental protocols. This information
is intended to serve as a valuable resource for researchers in organic synthesis, medicinal
chemistry, and drug development.

Physical and Chemical Properties

The physical properties of Ethyl 3-oxododecanoate are predicted based on the trends
observed in the homologous series of ethyl 3-oxoalkanoates. As the alkyl chain length
increases, the boiling point and density are expected to increase, while the solubility in polar
solvents is expected to decrease.
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Property Predicted Value Notes
Molecular Formula C14H2603 -
Molecular Weight 242.36 g/mol -
o Based on shorter-chain
Appearance Colorless to pale yellow liquid
analogs.
Extrapolated from data of
shorter-chain analogs like
N ) > 200 °C at atmospheric Ethyl 3-oxohexanoate (104 °C
Boiling Point
pressure at 22 mmHg) and Ethyl 3-
oxoheptanoate (110-112 °C at
15 mmHg).
Expected to be slightly lower
Density ~0.95 g/cm3 than water, following the trend

of other ethyl 3-oxoalkanoates.

Insoluble in water; Soluble in
N common organic solvents ) )
Solubility ) Typical for long-chain esters.
(e.g., ethanol, diethyl ether,

dichloromethane)

. Predicted based on similar
Refractive Index ~1.44 _
long-chain esters.

Spectral Data

The spectral data provided below are predicted based on the well-established spectroscopic
characteristics of 3-keto esters. These predictions can guide the identification and
characterization of Ethyl 3-oxododecanoate in experimental settings.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted *H NMR spectrum of Ethyl 3-oxododecanoate in CDCIs would exhibit the
following characteristic signals:
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~4.19 Quartet (q) 2H -OCH2CHs
~3.42 Singlet (s) 2H -C(=0)CH2C(=0)-
~2.52 Triplet (t) 2H -C(=0O)CH2CH2-
~1.59 Multiplet (m) 2H -C(=0)CH2CH2-
~1.25 Multiplet (m) 12H -(CHz2)e-
~1.28 Triplet (t) 3H -OCH2CHs
~0.88 Triplet (t) 3H -CHs

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted 13C NMR spectrum of Ethyl 3-oxododecanoate in CDCIs would show the

following key resonances:
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Chemical Shift (6, ppm) Assighment
~203 C=0 (Ketone)
~167 C=0 (Ester)
~61.5 -OCH2CHs
~49.8 -C(=0)CH2C(=0)-
~43.5 -C(=O)CH2CH:-
~31.8 Alkyl Chain CH:2
~29.4 Alkyl Chain CH:2
~29.2 Alkyl Chain CH:z
~29.1 Alkyl Chain CH:2
~23.8 Alkyl Chain CH:2
~22.6 Alkyl Chain CH:2
~14.2 -OCH2CHs
~14.1 -CHs

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 3-oxododecanoate is expected to display strong absorption bands
characteristic of its functional groups.

Wavenumber (cm—?) Intensity Assignment

~2925, ~2855 Strong C-H stretching (alkyl)
~1745 Strong C=0 stretching (ester)
~1715 Strong C=0 stretching (ketone)
~1150-1300 Strong C-O stretching (ester)
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Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of Ethyl 3-oxododecanoate is predicted to
show a molecular ion peak and characteristic fragmentation patterns.

m/z Predicted Fragment

242 [M]* (Molecular lon)

197 [M - OCH2CHs]*

171 [CH3(CH2)sCO]*

155 McLafferty rearrangement product
88 [CH2=C(OH)OCH2CHs]*

43 [CHsCO]*

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and characterization of Ethyl
3-oxododecanoate, adapted from established methods for (3-keto esters.

Synthesis via Claisen Condensation

This is a classic method for the formation of (-keto esters.

Materials:

Ethyl decanoate

Ethyl acetate

Sodium ethoxide

Anhydrous ethanol

Anhydrous diethyl ether

Dilute hydrochloric acid

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1274158?utm_src=pdf-body
https://www.benchchem.com/product/b1274158?utm_src=pdf-body
https://www.benchchem.com/product/b1274158?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Saturated sodium bicarbonate solution
e Brine

e Anhydrous magnesium sulfate
Procedure:

o Preparation of the Base: Under an inert atmosphere (e.g., nitrogen or argon), dissolve
sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped
with a reflux condenser and a dropping funnel.

o Enolate Formation: Add a mixture of ethyl decanoate (1.0 equivalent) and ethyl acetate (1.0
equivalent) dropwise to the stirred sodium ethoxide solution at room temperature.

o Condensation: After the addition is complete, heat the reaction mixture to reflux for 2-4
hours. Monitor the reaction progress by thin-layer chromatography (TLC).

o Work-up: Cool the reaction mixture to room temperature and quench by pouring it into a
beaker containing ice and dilute hydrochloric acid, adjusting the pH to ~4-5.

o Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50
mL).

e Washing: Combine the organic layers and wash successively with saturated sodium
bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the crude product by vacuum distillation or column chromatography on
silica gel.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e Instrumentation: A 400 MHz or higher NMR spectrometer.
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e Sample Preparation: Dissolve approximately 10-20 mg of the purified Ethyl 3-
oxododecanoate in ~0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane
(TMS) as an internal standard (0.00 ppm).

e Acquisition: Acquire *H and 3C{*H} NMR spectra at room temperature.
Infrared (IR) Spectroscopy:
¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide
(KBr) or sodium chloride (NaCl) plates.

o Acquisition: Record the spectrum over the range of 4000-400 cm~1.
Mass Spectrometry (MS):

 Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an
electron ionization (EI) source.

o Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like
dichloromethane or ethyl acetate.

e GC-MS Conditions:

o

Column: A nonpolar capillary column (e.g., DB-5ms).

[¢]

Injection Volume: 1 pL.

[¢]

Inlet Temperature: 250 °C.

[e]

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

o

lonization: Electron lonization (El) at 70 eV.

Visualizations
Experimental Workflow for Synthesis and Purification
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Caption: Workflow for the synthesis and purification of Ethyl 3-oxododecanoate.

Logical Workflow for Spectroscopic Characterization
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Caption: Logical workflow for the structural characterization of Ethyl 3-oxododecanoate.

Disclaimer: The physical and spectral data presented in this guide for Ethyl 3-
oxododecanoate are predicted based on chemical principles and data from analogous
compounds. Experimental verification is recommended for precise characterization. The
provided experimental protocols are generalized and may require optimization for specific
laboratory conditions.
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¢ To cite this document: BenchChem. [Ethyl 3-oxododecanoate: A Comprehensive Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1274158#physical-and-spectral-data-of-ethyl-3-
oxododecanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1274158#physical-and-spectral-data-of-ethyl-3-oxododecanoate
https://www.benchchem.com/product/b1274158#physical-and-spectral-data-of-ethyl-3-oxododecanoate
https://www.benchchem.com/product/b1274158#physical-and-spectral-data-of-ethyl-3-oxododecanoate
https://www.benchchem.com/product/b1274158#physical-and-spectral-data-of-ethyl-3-oxododecanoate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1274158?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

